6-Chloro-2-(pyridin-3-YL)chroman-4-one
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Overview
Description
6-Chloro-2-(pyridin-3-YL)chroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The presence of a chlorine atom at the 6th position and a pyridin-3-yl group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-YL)chroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochroman-4-one and pyridin-3-ylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to introduce the pyridin-3-yl group at the 2nd position of the chromanone ring. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-3-YL)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol.
Major Products
The major products formed from these reactions include various substituted chroman-4-one and chroman-4-ol derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
6-Chloro-2-(pyridin-3-YL)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-3-YL)chroman-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and pyridin-3-yl groups, resulting in different biological activities.
6-Chloro-2-(phenyl)chroman-4-one: Similar structure but with a phenyl group instead of a pyridin-3-yl group.
2-(Pyridin-3-YL)chroman-4-one: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-2-(pyridin-3-YL)chroman-4-one is unique due to the presence of both the chlorine atom and the pyridin-3-yl group, which may confer distinct biological activities and chemical reactivity compared to other chromanone derivatives.
Properties
CAS No. |
1777-63-5 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-chloro-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10ClNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |
InChI Key |
AOCNPHAGBNMEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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